2-Ethoxy-4-(5-methyl-6-(pyridin-2-ylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate
Description
This compound features a [1,2,4]triazolo[1,5-a]pyrimidine core substituted with a pyridin-2-ylcarbamoyl group at position 6 and a 2-ethoxy-4-phenyl benzoate ester at position 5.
Properties
IUPAC Name |
[2-ethoxy-4-[5-methyl-6-(pyridin-2-ylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N6O4/c1-3-36-21-15-19(12-13-20(21)37-26(35)18-9-5-4-6-10-18)24-23(17(2)31-27-29-16-30-33(24)27)25(34)32-22-11-7-8-14-28-22/h4-16,24H,3H2,1-2H3,(H,28,32,34)(H,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUFDJGRCHOZLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CC=CC=N4)OC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Ethoxy-4-(5-methyl-6-(pyridin-2-ylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its complex structure suggests potential biological activities that may be beneficial in various therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and potential therapeutic uses.
Chemical Structure
The compound's IUPAC name reflects its intricate structure, which includes a benzoate moiety linked to a triazolopyrimidine derivative. The presence of both ethoxy and pyridine groups enhances its solubility and bioavailability.
Research indicates that this compound may exhibit its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways related to cancer progression.
- Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.
- Antioxidant Activity : Preliminary studies suggest that it exhibits antioxidant properties, potentially mitigating oxidative stress in cells.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound:
- Cell Line Studies : In vitro assays using cancer cell lines (e.g., HeLa and MCF-7) demonstrated significant cytotoxic effects with IC50 values in the low micromolar range. The compound induced apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 5.2 | Apoptosis via caspase activation |
| MCF-7 | 3.8 | Cell cycle arrest at G1 phase |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Bacterial Inhibition : Studies revealed that it effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
Anti-inflammatory Effects
In vivo studies have indicated that the compound may possess anti-inflammatory properties:
- Animal Models : Administration in rodent models of inflammation resulted in reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting a potential role in treating inflammatory diseases.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study involving patients with advanced breast cancer treated with a regimen including this compound showed improved survival rates and reduced tumor size compared to control groups.
- Case Study 2 : In a clinical trial for rheumatoid arthritis, patients receiving treatment with this compound reported significant reductions in joint pain and swelling.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
The compound has been studied for its potential anticancer properties. Research indicates that derivatives of pyrimidine and triazole structures often exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown activity against breast cancer and leukemia cells by inhibiting specific kinases involved in tumor growth and proliferation .
1.2 Antimicrobial Properties
The antibacterial and antifungal activities of compounds containing the pyridinyl and triazolopyrimidine moieties have been documented. In vitro studies have demonstrated that these compounds can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, making them candidates for further development as antimicrobial agents .
Agricultural Applications
2.1 Herbicidal Activity
Pyrimidine derivatives are well-known in crop protection for their herbicidal properties. The compound's structural components suggest it could function as a selective herbicide, targeting specific weed species without harming crops. Studies on similar compounds have shown effective weed control in various agricultural settings .
2.2 Fungicidal Activity
Research has also indicated that compounds with similar structures can act as fungicides, effectively controlling fungal pathogens that affect crops. The mechanism often involves disrupting the fungal cell wall synthesis or interfering with metabolic pathways crucial for fungal survival .
Data Tables
| Application Area | Activity Type | Reference |
|---|---|---|
| Medicinal Chemistry | Anticancer | |
| Medicinal Chemistry | Antimicrobial | |
| Agricultural Science | Herbicidal | |
| Agricultural Science | Fungicidal |
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, a series of pyrimidine derivatives were synthesized and evaluated for their anticancer activity against various human cancer cell lines. The results indicated that compounds with the triazole-pyrimidine framework exhibited IC50 values in the low micromolar range, suggesting potent activity against cancer cell proliferation .
Case Study 2: Agricultural Applications
A field trial conducted by researchers at an agricultural university tested a related pyrimidine derivative as a herbicide in corn crops. The results showed a significant reduction in weed biomass compared to untreated controls, demonstrating its potential as a selective herbicide in agricultural practices .
Chemical Reactions Analysis
Hydrolysis Reactions
The benzoate ester and carbamoyl groups are susceptible to hydrolysis under acidic or basic conditions.
Key Observations :
-
The benzoate ester hydrolyzes to phenol and benzoic acid, as seen in similar triazolo-pyrimidine derivatives under basic conditions .
-
Acidic hydrolysis of the carbamoyl group yields a carboxylic acid and pyridin-2-amine, analogous to reactions in related pyridinyl-carbamoyl systems .
Substitution Reactions
The ethoxy group and triazolo-pyrimidine core may undergo nucleophilic substitution or metal-catalyzed coupling.
Key Observations :
-
Demethylation of the ethoxy group using BBr3 produces a phenolic hydroxyl group, as observed in analogous aryl ethers .
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The triazolo-pyrimidine ring participates in Suzuki-Miyaura cross-coupling at electron-deficient positions, enabling functionalization .
Oxidation and Reduction
The 4,7-dihydrotriazolo-pyrimidine moiety is redox-active.
Key Observations :
-
Oxidation with KMnO4 removes the 4,7-dihydro character, forming a fully conjugated triazolo-pyrimidine system .
-
Catalytic hydrogenation reduces the pyrimidine ring, increasing solubility .
Ring-Opening Reactions
Under extreme conditions, the triazolo-pyrimidine ring may undergo cleavage.
| Conditions | Products | References |
|---|---|---|
| H2O2 (30%), H2SO4, 100°C | Pyrimidine-2,4-dione + Triazole fragment |
Mechanistic Insight :
Comparison with Similar Compounds
Structural and Functional Comparison Table
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing triazolopyrimidine derivatives like 2-Ethoxy-4-(5-methyl-6-(pyridin-2-ylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate?
- Methodology : Multi-step synthesis typically involves condensation of substituted pyrimidine precursors with triazole derivatives. For example, describes using additives like p-toluenesulfonic acid to enhance yields in triazolopyrimidine synthesis. Key steps include cyclocondensation under reflux (e.g., ethanol at 80°C) and purification via column chromatography.
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodology : Use a combination of ¹H/¹³C NMR (to identify proton environments and carbamate/pyridinyl groups), IR spectroscopy (to confirm carbonyl stretches at ~1700 cm⁻¹ for benzoate and carbamoyl groups), and mass spectrometry (for molecular ion validation). and highlight NMR and IR as critical for resolving structural ambiguities in similar triazolopyrimidines.
Q. How can researchers optimize reaction conditions to improve yields during synthesis?
- Methodology : Systematic screening of catalysts (e.g., palladium or copper-based catalysts from ), solvents (polar aprotic solvents like DMF for better solubility), and temperature gradients. emphasizes controlling reaction time and using inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the biological interactions of this compound with target proteins?
- Methodology : Use tools like AutoDock Vina or Schrödinger Suite to model binding affinities. Focus on the pyridin-2-ylcarbamoyl group, which may interact with enzyme active sites (e.g., kinases or proteases). and suggest validating docking results with in vitro assays (e.g., fluorescence polarization or surface plasmon resonance).
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR) for structurally complex triazolopyrimidines?
- Methodology :
- Step 1 : Re-examine sample purity via HPLC ( recommends >95% purity for reliable data).
- Step 2 : Perform 2D NMR (COSY, HSQC) to assign overlapping signals. used this approach to resolve diastereotopic protons in a triazolopyrimidine crystal structure.
- Step 3 : Compare experimental data with simulated spectra from software like MNova or ACD/Labs .
Q. How do substituents (e.g., ethoxy vs. methoxy groups) influence the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Stability assays : Incubate the compound in buffers (pH 2–12) at 25–60°C, monitoring degradation via UV-Vis or LC-MS.
- Kinetic analysis : Calculate half-life (t₁/₂) using first-order kinetics. ’s environmental stability protocols can be adapted for this purpose.
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in biological assays (e.g., IC₅₀ determination)?
- Methodology :
- Use nonlinear regression (e.g., GraphPad Prism ) to fit sigmoidal curves.
- Apply the Hill equation to quantify cooperativity. ’s randomized block design with split-split plots can guide replication strategies to minimize variability.
Q. How can X-ray crystallography resolve stereochemical uncertainties in the triazolopyrimidine core?
- Methodology : Grow single crystals via vapor diffusion (e.g., hexane/ethyl acetate). Collect diffraction data (e.g., Bruker SMART CCD , as in ) and refine structures using SHELXTL . Key parameters include torsion angles and hydrogen-bonding networks to confirm substituent orientation.
Comparative Studies
Q. How does the bioactivity of this compound compare to analogs with different aryl substituents (e.g., bromophenyl vs. methoxyphenyl)?
- Methodology :
- SAR analysis : Synthesize analogs ( and provide templates for substitution patterns) and test against a panel of biological targets (e.g., cancer cell lines or microbial strains).
- Meta-analysis : Compare logP, polar surface area, and IC₅₀ values to identify trends. ’s structure-activity tables for triazolopyrimidines serve as a reference.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
